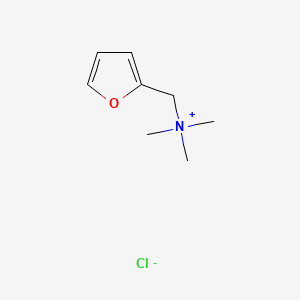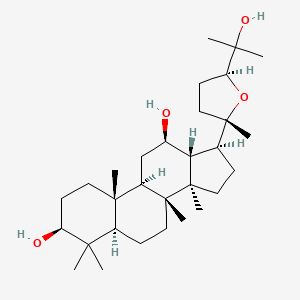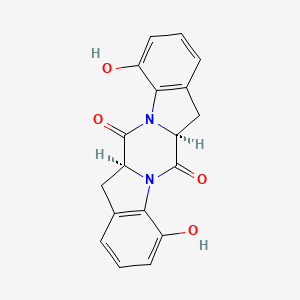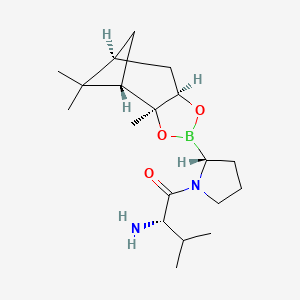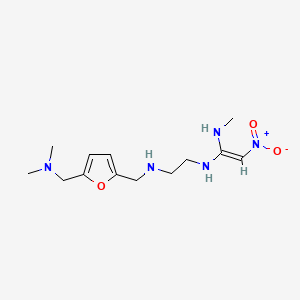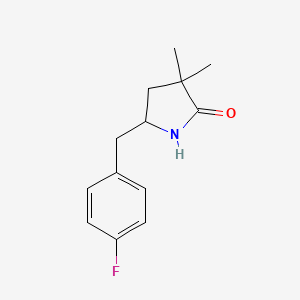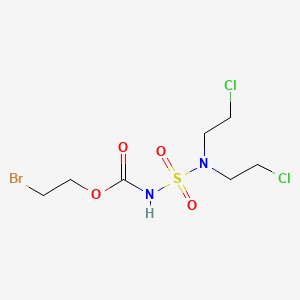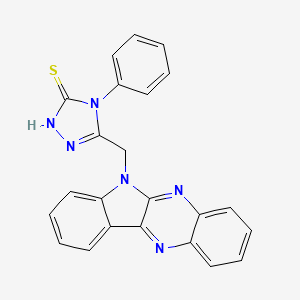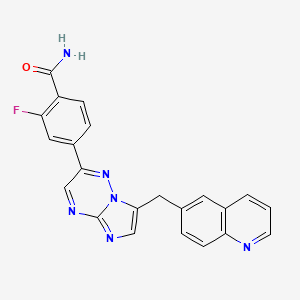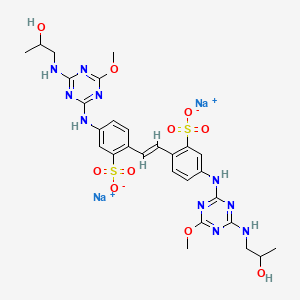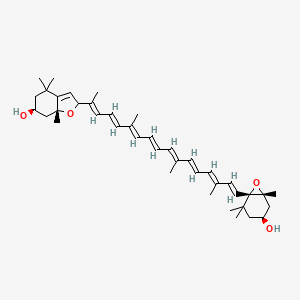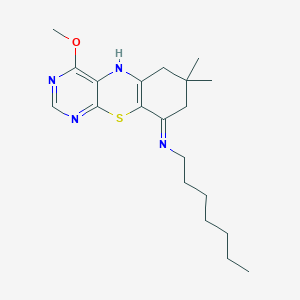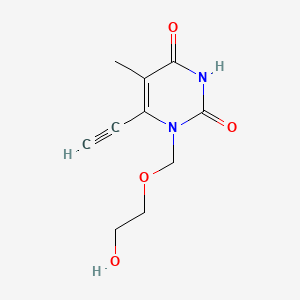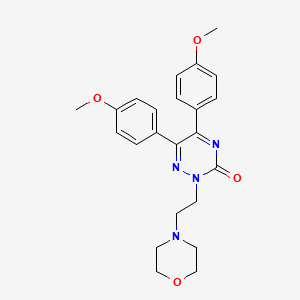
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(4-morpholinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Morel ST 728 is a high-end 28mm soft dome tweeter from the Supreme range. It features many of Morel’s proprietary technologies engineered into a compact body, ensuring excellent sound quality despite its diminutive dimensions. The tweeter is designed for high power handling and smooth frequency response, making it a popular choice among audiophiles and sound engineers.
Preparation Methods
The Morel ST 728 tweeter is manufactured using advanced materials and technologies. Key components include:
Hexatech™ Aluminium Voice Coil: This large, underhung voice coil is designed for improved performance and durability.
Neodymium Flat Pancake Magnet: This magnet design contributes to the tweeter’s compact size and high power handling capabilities.
Acuflex™ Dome: The 28mm soft dome is hand-coated with Acuflex damping compound to enhance sound quality and reduce distortion.
IDR™ Aluminium Faceplate: The Improved Dispersion Recess faceplate ensures excellent off-axis response.
Chemical Reactions Analysis
As the ST 728 is an electronic component rather than a chemical compound, it does not undergo chemical reactions. Instead, its performance is influenced by the physical and electrical properties of its materials.
Scientific Research Applications
The Morel ST 728 tweeter is primarily used in high-fidelity audio systems. Its applications include:
Home Audio Systems: Providing clear and accurate high-frequency sound reproduction.
Car Audio Systems: Enhancing the audio experience in vehicles with its compact design and high power handling.
Professional Audio Equipment: Used in studio monitors and other professional audio applications for precise sound reproduction.
Mechanism of Action
The ST 728 tweeter operates by converting electrical signals into sound waves. The key components involved in this process include:
Voice Coil: The Hexatech™ aluminium voice coil moves in response to the electrical signal, creating sound waves.
Dome: The Acuflex™ dome vibrates to produce high-frequency sound.
Magnet: The neodymium flat pancake magnet provides the magnetic field necessary for the voice coil’s movement.
Comparison with Similar Compounds
While the ST 728 is not a chemical compound, it can be compared to other high-end tweeters in the market. Similar products include:
Morel Supremo Piccolo: Another high-end tweeter from Morel, known for its exceptional sound quality and advanced design.
Scan-Speak Illuminator D3004/6020-00: A high-performance tweeter with a compact design and excellent sound reproduction.
Focal Beryllium Tweeter: Known for its unique beryllium dome, offering high sensitivity and low distortion.
Properties
CAS No. |
84423-87-0 |
|---|---|
Molecular Formula |
C23H26N4O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-7-3-17(4-8-19)21-22(18-5-9-20(30-2)10-6-18)25-27(23(28)24-21)12-11-26-13-15-31-16-14-26/h3-10H,11-16H2,1-2H3 |
InChI Key |
GCWMYSIFLMZVLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
